molecular formula C14H15NO B8716496 3-Methoxy-N-(p-tolyl)aniline CAS No. 123017-90-3

3-Methoxy-N-(p-tolyl)aniline

Cat. No.: B8716496
CAS No.: 123017-90-3
M. Wt: 213.27 g/mol
InChI Key: RESFQAMFZBHEMM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-N-(p-tolyl)aniline can be achieved through several methods. One common approach involves the reaction of 3-methoxyaniline with 4-methylbenzaldehyde under acidic conditions to form an imine intermediate, which is then reduced to the desired amine using a reducing agent such as sodium borohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-N-(p-tolyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogens, nitrating agents, and sulfonating agents are commonly used for electrophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

3-Methoxy-N-(p-tolyl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methoxy-N-(p-tolyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, 3-methoxy-: This compound lacks the N-(4-methylphenyl) group, making it less complex.

    Benzenamine, 4-methoxy-N-methyl-: This compound has a methoxy group at the 4-position and an N-methyl group, differing in substitution pattern.

    Benzenamine, 4-methyl-N,N-bis(4-methylphenyl)-: This compound has two 4-methylphenyl groups, making it more sterically hindered.

Uniqueness

3-Methoxy-N-(p-tolyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a methoxy group and an N-(4-methylphenyl) group allows for unique interactions and reactivity compared to other similar compounds.

Properties

CAS No.

123017-90-3

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

3-methoxy-N-(4-methylphenyl)aniline

InChI

InChI=1S/C14H15NO/c1-11-6-8-12(9-7-11)15-13-4-3-5-14(10-13)16-2/h3-10,15H,1-2H3

InChI Key

RESFQAMFZBHEMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=CC=C2)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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[Cu]I
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Synthesis routes and methods II

Procedure details

To a suspension of 0.11 g (4.6 mmol, hexane washed 3 x, 50-60% in oil) sodium hydride in 1.0 mL of hexamethylphosphoramide was cannulated a solution of 0.11 g (0.89 mmol) of 3-methoxyaniline in 2.0 mL hexamethylphosphoramide. The resulting mixture was heated at 55° C. for 20 min. To this was added 0.18 g (0.93 mmol) of copper(I) iodide and the mixture was heated at 55° C. for 1.5 hours. 4-iodotoluene was added and the reaction heated at 85° C. for 3 hours. The reaction mixture was allowed to cool to room temperature, hexane was added and the reaction was then loaded onto a silica gel column. The mixture was purified by flash chromatography (100% hexane, 5% ethyl acetate in hexanes) to give the title compound as an orange oil. PNMR (300 MHz, CDCl3) d 2.30 (3 H, s), 3.76 (3 H, s), 5.65 (1 H, s), 6.43 (1 H, m), 6.57 (1 H, d, J=1.6 Hz), 6.58 (1 H, m), 7.01 (2 H, d, J=8.5 Hz), 7.09 (2 H, d, J=8.5 Hz), 7.15 (1 H, d, J=8.6 Hz).
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0.11 g
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copper(I) iodide
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0.18 g
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